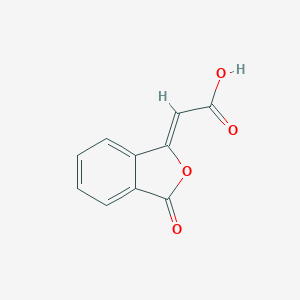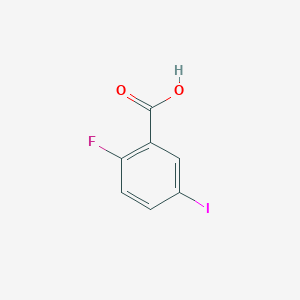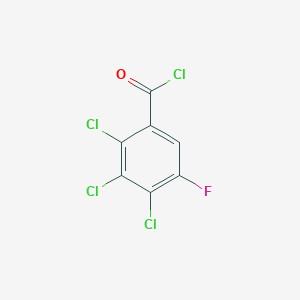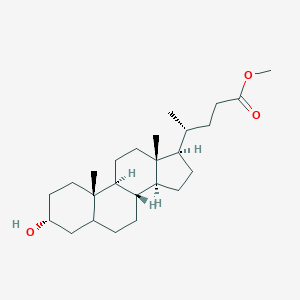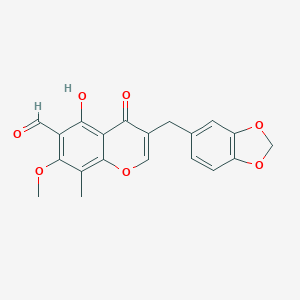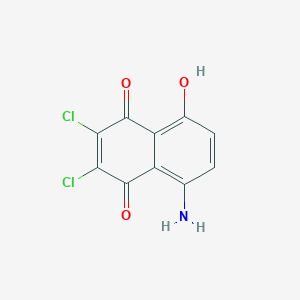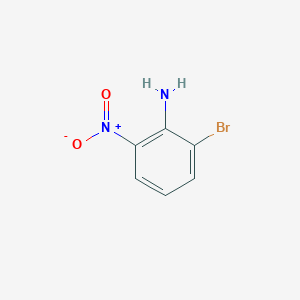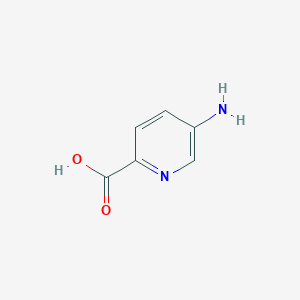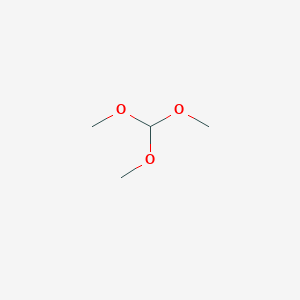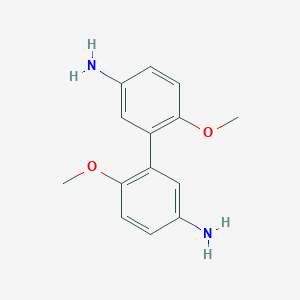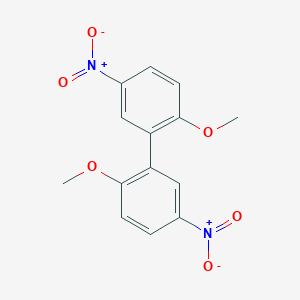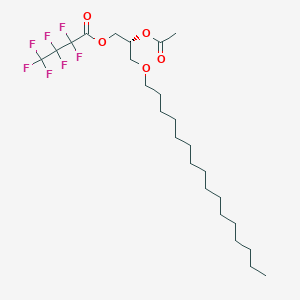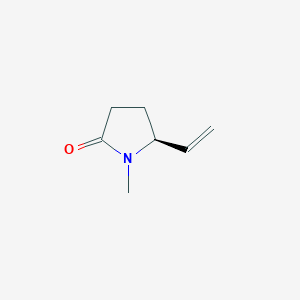![molecular formula C21H18Si B044930 4-[2-(三甲基硅烷基)乙炔基]芘 CAS No. 600168-40-9](/img/structure/B44930.png)
4-[2-(三甲基硅烷基)乙炔基]芘
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Trimethylsilyl)ethynyl]pyrene is a chemical compound with the molecular formula C21H18Si and a molecular weight of 298.45 g/mol . This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications. It is particularly noted for its use in fluorescent sensors and materials due to its photophysical and electronic properties .
科学研究应用
4-[2-(Trimethylsilyl)ethynyl]pyrene has a wide range of scientific research applications, including:
作用机制
Target of Action
The primary target of 4-[2-(Trimethylsilyl)ethynyl]pyrene is nitroaromatic compounds . Nitroaromatic compounds are a class of compounds that contain at least one nitro group (-NO2) attached to an aromatic ring. They are often used in the production of explosives, making them a significant concern for homeland security .
Mode of Action
4-[2-(Trimethylsilyl)ethynyl]pyrene interacts with nitroaromatic compounds through fluorescence sensing . The compound, also known as a fluorophore, absorbs light at a specific wavelength and then re-emits light at a longer wavelength. When it comes into contact with nitroaromatic compounds, changes in the fluorescence can be detected, indicating the presence of these compounds .
Biochemical Pathways
It’s known that the compound is used in proteomics research , which involves the large-scale study of proteins, including their structures and functions.
Pharmacokinetics
As a biochemical used in research, it’s crucial to note that its bioavailability may vary depending on the specific experimental conditions .
Result of Action
The primary result of the action of 4-[2-(Trimethylsilyl)ethynyl]pyrene is the detection of nitroaromatic compounds. It has been shown to have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase .
Action Environment
The efficacy and stability of 4-[2-(Trimethylsilyl)ethynyl]pyrene can be influenced by various environmental factors. For instance, the compound has been used in different environments, such as in solutions and vapor phase, for the detection of nitroaromatic compounds . The specific conditions of these environments, such as temperature and pH, could potentially impact the compound’s action.
准备方法
The synthesis of 4-[2-(Trimethylsilyl)ethynyl]pyrene typically involves the reaction of pyrene with trimethylsilylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where pyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The key to successful industrial production would involve optimizing the reaction conditions to ensure high yield and purity of the final product.
化学反应分析
4-[2-(Trimethylsilyl)ethynyl]pyrene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrene quinones, while reduction can produce pyrene alcohols or hydrocarbons .
相似化合物的比较
4-[2-(Trimethylsilyl)ethynyl]pyrene can be compared with other similar compounds, such as:
1,3,6,8-Tetrakis(trimethylsilyl)ethynylpyrene: This compound has multiple trimethylsilyl groups, enhancing its fluorescent properties and making it more sensitive as a sensor.
4-Ethynylpyrene: Lacks the trimethylsilyl group, resulting in different reactivity and photophysical properties.
4-(Trimethylsilyl)ethynylbenzene: Similar in structure but with a benzene ring instead of a pyrene ring, leading to different applications and properties.
The uniqueness of 4-[2-(Trimethylsilyl)ethynyl]pyrene lies in its combination of the pyrene core and the trimethylsilyl group, which together confer specific electronic and photophysical characteristics that are valuable in various scientific and industrial contexts .
属性
IUPAC Name |
trimethyl(2-pyren-4-ylethynyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKVZWAXXETQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
